N-{2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide
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Overview
Description
N-{2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide is a complex organic compound that features a unique structure combining a benzodioxin ring and an indole moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide typically involves multiple steps. One common approach starts with the preparation of the 2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl chloride, which is then reacted with an appropriate amine to form the intermediate. This intermediate is subsequently coupled with 1H-indole-2-carboxylic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the indole moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-{2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxane: Shares the benzodioxin ring structure but lacks the indole moiety.
Indole-2-carboxamide: Contains the indole moiety but does not have the benzodioxin ring.
N-(2-{[3-(2,3-Dihydro-1,4-benzodioxin-5-yloxy)-2-hydroxypropyl]amino}ethyl)-4-hydroxybenzamide: Similar structure with different functional groups.
Uniqueness
N-{2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide is unique due to its combined benzodioxin and indole structures, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H19N3O4 |
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Molecular Weight |
365.4 g/mol |
IUPAC Name |
N-[2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)ethyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C20H19N3O4/c24-19(15-11-13-5-1-2-6-14(13)23-15)21-9-10-22-20(25)18-12-26-16-7-3-4-8-17(16)27-18/h1-8,11,18,23H,9-10,12H2,(H,21,24)(H,22,25) |
InChI Key |
AIVIUKGMCHMOPP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NCCNC(=O)C3=CC4=CC=CC=C4N3 |
Origin of Product |
United States |
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